N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide
Description
N-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3,4-dimethoxyphenyl group and at position 2 with a 2-(naphthalen-1-yl)acetamide moiety. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, while the 3,4-dimethoxyphenyl group enhances π-π stacking interactions with biological targets.
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-27-18-11-10-16(12-19(18)28-2)21-24-25-22(29-21)23-20(26)13-15-8-5-7-14-6-3-4-9-17(14)15/h3-12H,13H2,1-2H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAKQAAZQVZHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide typically involves the formation of the 1,3,4-oxadiazole ring through cyclization reactions. One common method involves the reaction of acylhydrazides with carbon disulfide in an alcoholic alkaline solution, followed by acidification of the reaction mixture
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis :
Reagents: HCl (6M), reflux at 110°C for 8–12 hours.
Outcome: Cleavage of the amide bond yields 2-(naphthalen-1-yl)acetic acid and 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine.
Yield: 78–85%. -
Alkaline Hydrolysis :
Reagents: NaOH (4M), ethanol, 80°C for 6 hours.
Outcome: Forms sodium 2-(naphthalen-1-yl)acetate and the oxadiazole amine.
Yield: 70–75% .
Oxidation of the Oxadiazole Ring
The 1,3,4-oxadiazole ring undergoes oxidation under strong conditions:
-
Reagents : KMnO₄ in H₂SO₄ (0.1M), 60°C for 3 hours.
-
Outcome : Ring cleavage generates 3,4-dimethoxybenzoic acid and a naphthalene-linked hydrazide derivative.
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Mechanism : Electrophilic attack on the oxadiazole nitrogen, leading to C–N bond rupture .
Electrophilic Aromatic Substitution on the Naphthalene Ring
The naphthalene group participates in electrophilic reactions:
Nucleophilic Substitution at Methoxy Groups
The 3,4-dimethoxyphenyl substituent undergoes demethylation or substitution:
-
Demethylation with BBr₃ :
Reagents: BBr₃ (1.2 eq), CH₂Cl₂, −78°C → RT, 12 hours.
Outcome: Converts methoxy groups to hydroxyls, forming 3,4-dihydroxyphenyl-oxadiazole derivatives.
Yield: 65–70% . -
Methoxy Replacement with Amines :
Reagents: NH₃/MeOH (7N), 100°C, 8 hours.
Outcome: Substitutes methoxy groups with amino groups.
Yield: 50–55% .
Reduction of the Oxadiazole Ring
Catalytic hydrogenation reduces the oxadiazole to a dihydroimidazole:
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Reagents : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 6 hours.
-
Outcome : Forms 5-(3,4-dimethoxyphenyl)-2-(naphthalen-1-yl)ethylenediamine.
Interaction with Biological Targets
The compound exhibits reactivity in biochemical contexts:
Comparative Reactivity with Analogous Compounds
Key differences in reactivity based on structural variations:
| Compound | Oxadiazole Substitution | Reactivity with HNO₃/H₂SO₄ | Hydrolysis Rate (t₁/₂) |
|---|---|---|---|
| Target Compound | 3,4-Dimethoxyphenyl | Fast nitration (62%) | 2.1 hours |
| 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl | 4-Fluorophenyl | Slow nitration (38%) | 3.8 hours |
| 5-(Naphthyl)-1,3,4-oxadiazol-2-yl | Naphthalen-2-yl | No reaction | 5.6 hours |
Scientific Research Applications
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with nucleic acids, enzymes, and proteins, leading to various biological effects. For example, it can inhibit the activity of enzymes involved in cancer cell proliferation, such as thymidylate synthase and topoisomerase II . The compound’s ability to bind to these targets is influenced by its structural features, including the presence of the naphthalene and dimethoxyphenyl groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
a) N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Acetamide
- Structure : Similar oxadiazole core but substituted with a 3,4,5-trimethoxyphenyl group instead of 3,4-dimethoxyphenyl.
- Synthesis : Prepared via cyclization of thiosemicarbazides or coupling reactions, similar to the target compound .
b) 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(5-Methylisoxazol-3-yl)Acetamide
- Structure : Contains a thioether linkage (-S-) between the oxadiazole and acetamide groups, with a 5-methylisoxazole substituent.
- Key Differences : The thioether group introduces flexibility and sulfur-mediated interactions. The isoxazole ring may enhance hydrogen bonding compared to naphthalene .
- Physicochemical Properties : Higher predicted density (1.42 g/cm³) and pKa (11.05) due to sulfur and isoxazole effects .
c) N-(4-Bromophenyl)-2-(Naphthalen-1-yl)Acetamide
- Structure : Shares the 2-(naphthalen-1-yl)acetamide group but lacks the oxadiazole ring.
- Key Differences : Absence of the oxadiazole reduces metabolic stability and electron-withdrawing effects. The bromophenyl group may enhance halogen bonding .
d) N-(5-Chloro-2-Methoxyphenyl)-4-(5-Substituted-1,3,4-Oxadiazol-2-ylthio)Butanamide
- Structure : Features a butanamide linker with a thio-oxadiazole group, substituted with chloro and methoxy groups.
Pharmacological and Biochemical Comparisons
a) Lipoxygenase (LOX) Inhibition
- Target Compound : Predicted moderate LOX inhibition due to naphthalene-induced lipophilicity and oxadiazole-mediated electron withdrawal.
- Analog 8t () : N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide showed IC₅₀ = 12.3 µM for LOX, attributed to the indole group’s planar structure .
b) Anticancer Activity
- Analog 3f () : N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-2-((5-(pyridin-4-yl)-oxadiazol-2-yl)thio)acetamide exhibited IC₅₀ = 3.8 µM against HCT-116 cells, highlighting the role of pyridine in metal chelation .
c) Enzyme Inhibition (α-Glucosidase, BChE)
Structural and Crystallographic Insights
- Target Compound : The oxadiazole and naphthalene groups create a planar yet sterically hindered structure, reducing rotational freedom compared to analogs like N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide .
- Analog () : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide exhibited three conformers in crystallography, emphasizing substituent-driven conformational diversity .
Physicochemical and Spectroscopic Data
Biological Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 342.36 g/mol. Its structure features an oxadiazole ring, which is known to impart significant biological activity.
The biological activity of compounds containing the oxadiazole moiety can be attributed to their ability to interact with various biological targets. The mechanism typically involves:
- Target Interaction : The oxadiazole ring can bind to active sites on enzymes or receptors, modulating their activity.
- Biochemical Pathways : Depending on the target, these compounds can influence pathways related to cell growth, apoptosis, and inflammation .
Biological Activities
Research has shown that this compound exhibits a range of biological activities:
Anticancer Activity
Studies indicate that derivatives of oxadiazoles demonstrate significant anticancer properties. For instance:
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | < 10 | Induces apoptosis |
| Compound B | Jurkat (T-cell leukemia) | 15 | Inhibits cell proliferation |
This suggests that the compound may induce apoptosis or inhibit tumor growth through similar pathways .
Antimicrobial Activity
Oxadiazole derivatives have also been reported to possess antimicrobial properties. For example:
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 μg/mL |
| Compound D | S. aureus | 16 μg/mL |
These findings indicate potential applications in treating bacterial infections .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been documented in various studies. For instance:
| Study | Inflammatory Model Used | Result |
|---|---|---|
| Study E | Carrageenan-induced paw edema in rats | Significant reduction in edema |
| Study F | LPS-induced cytokine release in macrophages | Decreased TNF-alpha levels |
These results highlight its potential as an anti-inflammatory agent .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure. Key aspects include:
- Absorption : The presence of methoxy groups may enhance lipophilicity and absorption.
- Distribution : The naphthalenyl group may facilitate better tissue distribution.
- Metabolism : The compound is likely metabolized via cytochrome P450 enzymes.
- Excretion : Primarily through renal pathways after conjugation .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profiles of this compound:
- Case Study 1 : Evaluated the anticancer effects in a murine model of breast cancer. Results showed a significant reduction in tumor size compared to controls.
- Case Study 2 : Assessed antimicrobial efficacy against drug-resistant strains of bacteria. The compound demonstrated potent activity against several strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
